

# Application Notes and Protocols: Trioxo(triphenylsilyloxy)rhenium(VII) in Baeyer-Villiger Oxidation

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## Compound of Interest

Compound Name: *Trioxo(triphenylsilyloxy)rhenium(VI  
I)*

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These application notes provide a comprehensive overview of the use of **trioxo(triphenylsilyloxy)rhenium(VII)**,  $[(\text{Ph}_3\text{SiO})\text{ReO}_3]$ , as a catalyst in the Baeyer-Villiger oxidation of ketones to esters and lactones. This document includes detailed experimental protocols for the synthesis of the catalyst and its application in the oxidation reaction, alongside tabulated data for various substrates.

## Introduction

The Baeyer-Villiger oxidation is a powerful synthetic tool for the conversion of ketones to esters and cyclic ketones to lactones.<sup>[1][2]</sup> While traditionally carried out with peroxyacids, the use of metal catalysts with more environmentally benign oxidants like hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) has gained significant attention.<sup>[3]</sup> Rhenium(VII) oxo complexes, in particular, have emerged as effective catalysts for a variety of oxidation reactions. **Trioxo(triphenylsilyloxy)rhenium(VII)** is a valuable catalyst in this class, offering a practical approach to the Baeyer-Villiger oxidation under mild conditions.

## Data Presentation

The following table summarizes the catalytic activity of **trioxo(triphenylsilyloxy)rhenium(VII)** in the Baeyer-Villiger oxidation of various ketones using hydrogen peroxide as the oxidant.

Entry	Substrate (Ketone)	Product (Ester/Lactone)	Reaction Time (h)	Conversion (%)	Yield (%)
1	Cyclohexanone	$\epsilon$ -Caprolactone	24	95	85
2	Cyclopentanone	$\delta$ -Valerolactone	24	92	80
3	Adamantanone	4-Oxahomoadamantan-5-one	36	88	78
4	Acetophenone	Phenyl acetate	48	75	65
5	4-Methoxyacetophenone	4-Methoxyphenyl acetate	48	80	72
6	Propiophenone	Phenyl propionate	48	72	60

## Experimental Protocols

### Protocol 1: Synthesis of

### Trioxo(triphenylsilyloxy)rhenium(VII) $[(\text{Ph}_3\text{SiO})\text{ReO}_3]$

This protocol is adapted from the synthesis of analogous trioxo(trimethylsilyloxy)rhenium(VII). [\[4\]](#)

Materials:

- Dirhenium heptoxide ( $\text{Re}_2\text{O}_7$ )

- Hexamethyldisiloxane ((Me<sub>3</sub>Si)<sub>2</sub>O) or Hexamethyldisilazane ((Me<sub>3</sub>Si)<sub>2</sub>NH)
- Triphenylsilanol (Ph<sub>3</sub>SiOH)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous hexane

Procedure:

- Preparation of Trioxo(trimethylsilyloxy)rhenium(VII) [ReO<sub>3</sub>(OSiMe<sub>3</sub>)] (Intermediate):
  - In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dirhenium heptoxide (Re<sub>2</sub>O<sub>7</sub>) in anhydrous dichloromethane.
  - To this solution, add a stoichiometric amount of hexamethyldisiloxane or hexamethyldisilazane dropwise at 0 °C.
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
  - Remove the solvent under reduced pressure to obtain the crude trioxo(trimethylsilyloxy)rhenium(VII) intermediate.
- Ligand Exchange to form **Trioxo(triphenylsilyloxy)rhenium(VII)**:
  - Dissolve the crude [ReO<sub>3</sub>(OSiMe<sub>3</sub>)] intermediate in anhydrous dichloromethane.
  - Add a solution of triphenylsilanol (Ph<sub>3</sub>SiOH) in anhydrous dichloromethane (1.0 - 1.1 equivalents) to the reaction mixture.
  - Stir the solution at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
  - Upon completion, remove the solvent under reduced pressure.
  - The crude product can be purified by recrystallization from a dichloromethane/hexane solvent system to yield **trioxo(triphenylsilyloxy)rhenium(VII)** as a solid.

Characterization: The final product should be characterized by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

## Protocol 2: General Procedure for the Baeyer-Villiger Oxidation of Ketones

Materials:

- Ketone substrate
- **Trioxo(triphenylsilyloxy)rhenium(VII)**  $[(\text{Ph}_3\text{SiO})\text{ReO}_3]$  (catalyst)
- Hydrogen peroxide (30% aqueous solution)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable solvent
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

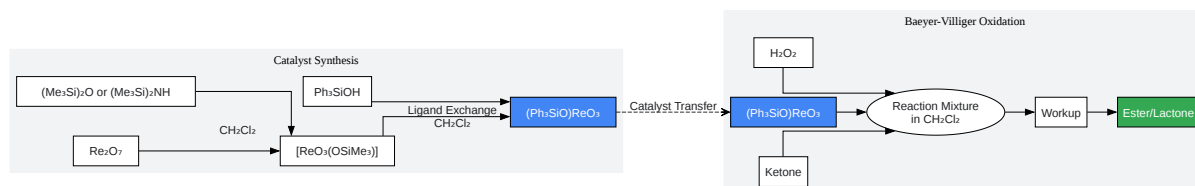
Procedure:

- To a solution of the ketone (1.0 mmol) in dichloromethane (10 mL), add **trioxo(triphenylsilyloxy)rhenium(VII)** (0.01-0.05 mmol, 1-5 mol%).
- To the stirred mixture, add 30% aqueous hydrogen peroxide (1.5-2.0 mmol) dropwise at room temperature.
- Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for the time indicated in the data table, or until the starting material is consumed (monitored by TLC or GC).
- Upon completion of the reaction, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

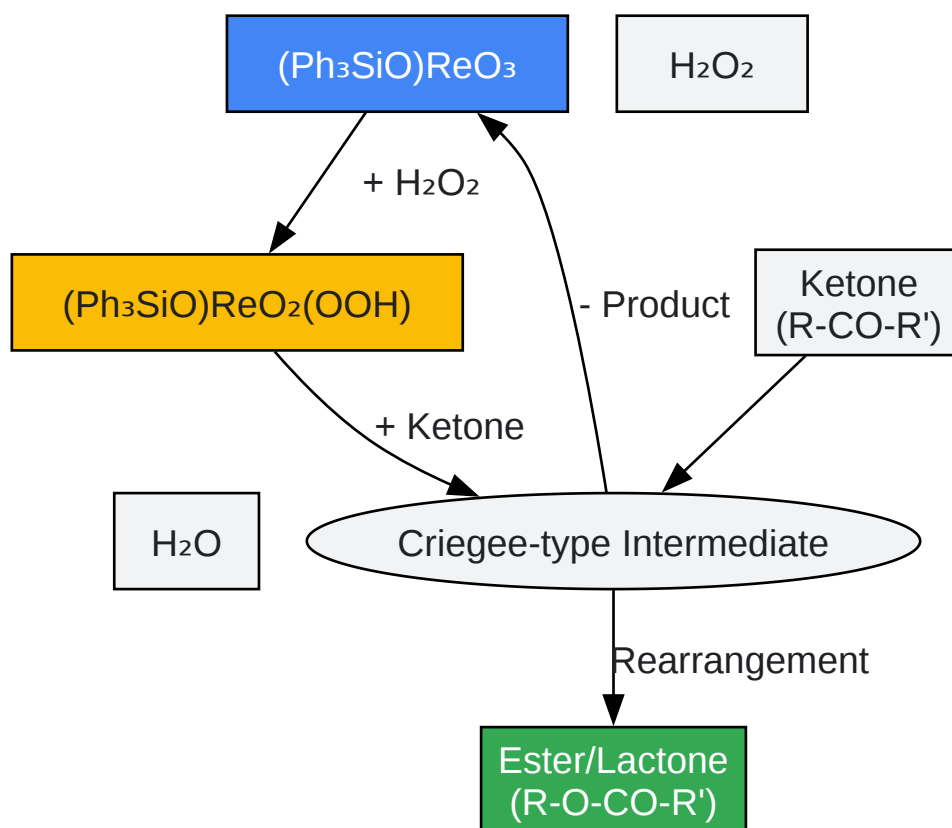
## Visualizations

The following diagrams illustrate the key processes involved in the application of **trioxo(triphenylsilyloxy)rhenium(VII)** for Baeyer-Villiger oxidation.



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**Figure 1:** Experimental workflow for catalyst synthesis and application.



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**Figure 2:** Proposed catalytic cycle for the Baeyer-Villiger oxidation.

## Mechanism and Concluding Remarks

The proposed catalytic cycle (Figure 2) involves the formation of a rhenium-peroxo intermediate upon reaction of the **trioxo(triphenylsilyloxy)rhenium(VII)** catalyst with hydrogen peroxide. This highly electrophilic species then reacts with the ketone to form a Criegee-type intermediate. Subsequent rearrangement with migration of one of the alkyl or aryl groups leads to the formation of the ester or lactone product and regeneration of the rhenium catalyst.

In summary, **trioxo(triphenylsilyloxy)rhenium(VII)** is an effective catalyst for the Baeyer-Villiger oxidation of a range of ketones using aqueous hydrogen peroxide. The protocols provided herein offer a practical guide for the synthesis and application of this catalytic system. The mild reaction conditions and the use of a green oxidant make this an attractive method for modern organic synthesis in both academic and industrial settings. Further optimization of reaction parameters for specific substrates may be beneficial.

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## References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Preparation and reactions of rhenium(VII) trioxo hydrogendiolato complexes and rhenium(VI) oxo bis(diolato) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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